Product packaging for 5-(Furan-2-yl)pyrrolidin-2-one(Cat. No.:CAS No. 25097-96-5)

5-(Furan-2-yl)pyrrolidin-2-one

Cat. No.: B2658105
CAS No.: 25097-96-5
M. Wt: 151.165
InChI Key: AGDJADNONJGMDK-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)pyrrolidin-2-one (CAS 25097-96-5) is a substituted pyrrolidin-2-one, a class of gamma-lactam compounds of significant interest in medicinal and synthetic chemistry. The compound features a furan ring, a common heterocyclic motif in bioactive molecules, linked to the lactam nitrogen. Its molecular formula is C 8 H 9 NO 2 and it has a molecular weight of 151.16 g/mol . Pyrrolidin-2-ones are recognized as privileged structures in drug discovery. Specifically, 1,5-substituted pyrrolidin-2-ones have demonstrated great potential in pharmacology, with research indicating they can act as selective inhibitors for various biological targets. These targets include histone deacetylases (HDAC), the cannabinoid CB1 receptor, cyclin-dependent kinases, and dual orexin receptors, making this class of compounds a valuable scaffold for developing new therapeutic agents . Furthermore, hybrid molecules containing both furan and nitrogen-containing heterocycles, such as pyrrolidine, are actively investigated for their diverse biological activities, which can include anti-inflammatory, antioxidant, and antibacterial properties . As a building block in organic synthesis, this compound can be utilized to access more complex nitrogen-containing polycyclic compounds, which are of interest for the development of novel pharmaceuticals and functional materials . Researchers can employ this compound to explore new synthetic pathways and as a precursor for the generation of compound libraries in high-throughput screening. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B2658105 5-(Furan-2-yl)pyrrolidin-2-one CAS No. 25097-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8-4-3-6(9-8)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDJADNONJGMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Pyrrolidinone Scaffolds in Organic and Medicinal Chemistry

The versatility of the pyrrolidinone scaffold is evident in its presence in a wide array of biologically active compounds, including those with anticancer, antidiabetic, antibacterial, antiviral, and anti-inflammatory properties. tandfonline.com In fact, the pyrrolidinone nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The synthetic tractability of the pyrrolidinone ring allows for extensive chemical modifications, enabling chemists to fine-tune the physicochemical and biological profiles of drug candidates. tandfonline.comacs.org This adaptability has made it a preferred scaffold in the design of next-generation therapeutics. tandfonline.com

Importance of Furan Containing Heterocycles in Synthetic and Biological Applications

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is another privileged structure in synthetic and medicinal chemistry. ijabbr.comijabbr.com Its derivatives are found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. mdpi.comresearchgate.net The furan nucleus is associated with antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and even central nervous system-related activities. ijabbr.comijabbr.com

The biological significance of furan-containing compounds stems from several factors. The electron-rich nature of the furan ring facilitates strong interactions with biological targets such as enzymes and receptors. ijabbr.com Its aromaticity contributes to the stability of the molecule, potentially enhancing its metabolic stability and bioavailability. ijabbr.com Furthermore, the furan scaffold can be readily functionalized, allowing for the synthesis of a diverse library of derivatives with varied biological profiles. ijabbr.com This synthetic accessibility makes it an attractive starting point for the development of new therapeutic agents. researchgate.net

Theoretical and Computational Chemistry of 5 Furan 2 Yl Pyrrolidin 2 One Systems

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system at the atomic level. In the context of drug discovery and molecular biology, MD simulations are instrumental in understanding how a ligand, such as 5-(Furan-2-yl)pyrrolidin-2-one, interacts with its biological target, typically a protein receptor. These simulations can reveal crucial information about the stability of the ligand-receptor complex, conformational changes, and the energetics of binding, offering insights that are often inaccessible through experimental methods alone.

The stability of the complex formed between this compound and its target receptor is a critical determinant of its potential biological activity. MD simulations offer a dynamic perspective on this stability by tracking the atomic coordinates of the system over a simulated period, typically nanoseconds to microseconds.

Key metrics used to analyze the stability and dynamics include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms over the course of the simulation relative to a reference structure (usually the initial frame). A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and is structurally stable. researchgate.netgithub.io Conversely, large fluctuations may indicate instability or significant conformational changes. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual residues around their average positions. github.io This helps to identify flexible regions of the protein, such as loops, versus more rigid regions like alpha-helices and beta-sheets. The binding of a ligand can alter the RMSF profile of the receptor, often leading to a reduction in fluctuation in the binding site, indicating a stabilizing interaction. mdpi.com

By analyzing these parameters, researchers can gain a detailed understanding of how this compound influences the receptor's structure and dynamics upon binding, providing insights into the physical basis of the interaction.


Table 1: Illustrative RMSD Data for a Simulated this compound-Receptor Complex

This interactive table provides a hypothetical example of RMSD values for the protein backbone over a 100-nanosecond simulation, demonstrating the equilibration of the complex.

Simulation Time (ns)RMSD (Å)
00.00
101.25
201.80
302.15
402.30
502.25
602.40
702.35
802.38
902.41
1002.40

While MD simulations provide insights into the structural dynamics of a complex, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate the binding free energy of a ligand to its receptor. nih.govnih.gov These "end-point" methods calculate the free energy by combining molecular mechanics energies with continuum solvation models, offering a balance between computational accuracy and efficiency. acs.orgpeng-lab.org

The binding free energy (ΔG_bind) is calculated by considering different energy components:

Molecular Mechanics Energy (ΔE_MM): This includes the van der Waals and electrostatic interactions between the ligand and the receptor in the gas phase. acs.org

Solvation Free Energy (ΔG_sol): This term accounts for the energy cost of transferring the molecules from a vacuum to a solvent (water). It is further divided into:

Polar Solvation Energy (ΔG_pol): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, this term represents the electrostatic contribution to solvation. nih.gov

Nonpolar Solvation Energy (ΔG_nonpol): This is typically estimated from the solvent-accessible surface area (SASA) and represents the energetic cost of creating a cavity in the solvent for the solute.

These calculations are performed on snapshots extracted from the MD simulation trajectory, providing an average binding free energy that reflects the dynamic nature of the interaction. peng-lab.org MM-PBSA and MM-GBSA are valuable for ranking different ligands and understanding the key energetic drivers of binding for compounds like this compound. acs.org


Table 2: Example of Binding Free Energy Component Contributions for a this compound Complex (Calculated via MM-GBSA)

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.5
Electrostatic Energy (ΔE_ele)-20.1
Polar Solvation Energy (ΔG_pol)+38.7
Nonpolar Solvation Energy (ΔG_nonpol)-4.8
Total Binding Free Energy (ΔG_bind) -31.7

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying and quantifying the physicochemical properties (known as molecular descriptors) that are critical for activity, QSAR models can predict the activity of new, unsynthesized compounds. This predictive capability is highly valuable in drug discovery for prioritizing candidates for synthesis and testing, thereby saving time and resources. researchgate.net

The development of a QSAR model for a series of this compound derivatives involves several key steps. First, a dataset of compounds with experimentally measured biological activities is compiled. Next, a variety of molecular descriptors are calculated for each compound. These descriptors can be classified into several categories, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies).

A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity. researchgate.net The goal is to create a model that is not only statistically robust but also has strong predictive power.

The quality and predictive ability of a QSAR model are assessed using several statistical metrics:

Coefficient of Determination (r²): Indicates the goodness of fit for the training set.

Leave-One-Out Cross-Validated Coefficient (q²): Measures the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a reasonably predictive model. scielo.brgoogle.com

Predictive r² (r²_pred): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development. An r²_pred value greater than 0.6 is often considered a threshold for a reliable predictive model. acs.orgnih.gov


Table 3: Hypothetical QSAR Model Statistics for a Series of Pyrrolidinone Derivatives

This interactive table presents typical statistical validation parameters for a QSAR model, demonstrating its robustness and predictive capacity.

Statistical ParameterValueInterpretation
r² (Training Set)0.85Good model fit
q² (Cross-Validation)0.72Good internal predictivity
r²_pred (External Test Set)0.79Strong external predictive power
Number of Compounds (Training)80
Number of Compounds (Test)20

A significant outcome of QSAR modeling is the identification of the molecular descriptors that have the most substantial impact on biological activity. hufocw.org These descriptors provide crucial insights into the mechanism of action and guide the rational design of more potent analogs. The descriptors in a final QSAR equation highlight the specific physicochemical properties that should be modified to enhance activity.

Key types of descriptors include:

Hydrophobic Descriptors (e.g., logP): These relate to a molecule's ability to partition between an aqueous and a lipid environment, which is critical for membrane permeability and interaction with hydrophobic pockets in a receptor. slideshare.netgoogle.com

Electronic Descriptors (e.g., Hammett constants, atomic charges): These describe the electron distribution within a molecule, influencing electrostatic interactions and reactivity. slideshare.netgoogle.com

Steric Descriptors (e.g., molar refractivity, van der Waals volume): These relate to the size and shape of the molecule, which determines its ability to fit into a receptor's binding site. slideshare.netgoogle.com

By analyzing the coefficients of these descriptors in the QSAR equation, chemists can determine whether an increase or decrease in a particular property is likely to lead to improved biological activity for derivatives of this compound.


Table 4: Key Molecular Descriptors and Their Potential Influence on Activity

This table provides an example of how a QSAR model might identify key structural features and their directional influence on the biological activity of this compound derivatives.

Descriptor TypeExample DescriptorCoefficient SignInterpretation for Activity Enhancement
HydrophobicClogPPositiveIncrease hydrophobicity in specific regions
ElectronicDipole MomentNegativeDecrease overall molecular polarity
StericMolar Refractivity (MR)PositiveIncrease substituent bulk at a specific position
H-BondingH-Bond Acceptor CountPositiveAdd hydrogen bond accepting groups

Exploration of Biological Activities and Molecular Mechanisms in Vitro and in Silico

Antimicrobial Research

The antimicrobial potential of compounds featuring furan (B31954) and pyrrolidinone moieties has been explored against a range of pathogenic microorganisms. While direct studies on 5-(Furan-2-yl)pyrrolidin-2-one are specific, the broader class of related compounds provides significant insight.

Derivatives of furanone and pyrrolidinone have demonstrated notable antibacterial properties. For instance, the 2(5H)-furanone derivative, F105, which contains a chlorinated 2(5H)-furanone, sulfone, and l-menthol (B7771125) moiety, has shown highly selective activity against Gram-positive bacteria. nih.gov It was found to repress the growth of S. aureus, S. epidermidis, B. cereus, B. subtilis, and M. luteus at concentrations of 8–16 μg/mL, while Gram-negative bacteria like K. pneumoniae, S. marcescens, P. aeruginosa, and E. coli remained unaffected even at concentrations of 128 μg/mL. nih.gov

Another related compound, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO), extracted from marine Streptomyces, exhibited broad-spectrum activity. It was most effective against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 187 μg/ml. nih.govresearchgate.net It also showed activity against Klebsiella pneumoniae (MIC of 220 μg/ml). nih.govresearchgate.net Its efficacy against Gram-positive strains was less pronounced, with an MIC of 850 μg/ml for Bacillus subtilis and >1000 μg/ml for Staphylococcus aureus. nih.govresearchgate.net

Furthermore, studies on 2-pyrrolidone-5-carboxylic acid (PCA), a related lactam, have indicated that Gram-negative spoilage bacteria appear to be more sensitive to its action than Gram-positive bacteria. researchgate.net The broad-spectrum antimicrobial activity of 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) has also been noted against both Gram-positive and Gram-negative bacteria. researchgate.net

Antibacterial Activity of Related Pyrrolidinone and Furanone Derivatives
CompoundBacterial StrainGram TypeMIC (μg/mL)Reference
5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO)Escherichia coliGram-Negative187 nih.govresearchgate.net
5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO)Klebsiella pneumoniaeGram-Negative220 nih.govresearchgate.net
5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO)Bacillus subtilisGram-Positive850 nih.govresearchgate.net
5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO)Staphylococcus aureusGram-Positive>1000 nih.govresearchgate.net
2(5H)-furanone derivative F105S. aureus, S. epidermidis, B. cereus, B. subtilis, M. luteusGram-Positive8-16 nih.gov
2(5H)-furanone derivative F105K. pneumoniae, S. marcescens, P. aeruginosa, E. coliGram-Negative>128 nih.gov

The antifungal potential of this structural class is also significant. The compound 5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO) was found to be a potent inhibitor of opportunistic fungal pathogens, demonstrating even better activity against fungi than bacteria. nih.govresearchgate.net It showed maximum activity against Aspergillus niger with an exceptionally low MIC value of 1 μg/ml. nih.govresearchgate.net

Natural and synthetic furanones have also been shown to reduce biofilm formation by C. albicans. nih.govmdpi.com The 2(5H)-furanone derivative F131, containing an l-borneol fragment, effectively inhibits the formation of biofilms by S. aureus and C. albicans at a minimal biofilm-prevention concentration (MBPC) of 8–16 μg/mL. nih.govmdpi.com Additionally, 2-Bromo-5-(2-bromo-2-nitrovinyl)furan is active against yeasts and filamentous fungi. researchgate.net

Research into the antileishmanial properties of related nitrofurans has shown promising results. A series of 5-nitrofuran-2-yl-1,3,4-thiadiazoles were tested for in vitro activity against both promastigote and amastigote forms of Leishmania major. researchgate.net One of the most active compounds, N-propyl-4-(4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl) benzamidine (B55565) hydrochloride (2d), showed an IC50 value of 0.08 μM in the promastigote model and exhibited a very low level of toxicity against macrophages. researchgate.net

Similarly, six 2-nitrovinylfuran derivatives were tested against promastigotes of Leishmania amazonensis, Leishmania infantum, and Leishmania braziliensis. nih.gov All compounds were active, with IC50 values ranging from 0.8 to 4.7 µM and Minimum Parasiticide Concentration (MPC) values between 1.7 and 32 µM. nih.gov These findings highlight the potential of the furan moiety in the development of new antileishmanial agents. nih.gov

Anticancer and Cytotoxicity Studies in Cell Lines

The cytotoxic effects of furan and pyrrolidinone derivatives against various cancer cell lines have been a key area of investigation, with studies focusing on their efficacy and the underlying molecular mechanisms.

While specific data for this compound is limited, related furanone derivatives have shown selective cytotoxicity. A study on simple 2(5H)-furanone derivatives revealed that several compounds demonstrated anticancer properties against the non-small cell lung cancer (A549) cell line. nih.govwilliams.edu For example, a derivative identified as compound 12 in the study exhibited high selectivity towards the malignant A549 cell line. williams.edu

In a separate study, the compound furan-2-yl acetate (B1210297) (F2A), isolated from Streptomyces, showed IC50 values of less than 15 μg/mL against various tumor cell lines, while exhibiting lower toxicity (IC50 >25 μg/mL) against non-tumor cell lines. scialert.netscialert.net A novel benzimidazole (B57391) derivative, se-182, also demonstrated potent cytotoxic effects against both A549 and human hepatocellular carcinoma (HepG2) cell lines, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org

In Vitro Cytotoxicity of Related Compounds
CompoundCancer Cell LineIC50 ValueReference
Furan-2-yl acetate (F2A)Various tumor cell lines< 15 μg/mL scialert.netscialert.net
Benzimidazole derivative (se-182)A549 (Lung Cancer)15.80 µM jksus.org
Benzimidazole derivative (se-182)HepG2 (Liver Cancer)15.58 µM jksus.org

Mechanistic studies have revealed that furan and pyrrolidinone derivatives can induce cancer cell death through apoptosis. Treatment of the A549 cell line with active 2(5H)-furanone derivatives led to G2 phase cell cycle arrest and the induction of caspase-independent cell death. nih.govwilliams.edu

The cytotoxic mechanism of furan-2-yl acetate (F2A) was investigated in HeLa cells, where it was found to induce apoptosis-mediated cell death. scialert.netscialert.net This was confirmed by morphological analysis, Hoechst staining, and DNA fragmentation studies. scialert.net Immunoblotting showed the release of mitochondrial cytochrome c, increased expression of caspase 3 and caspase 9, and PARP cleavage, indicating activation of the intrinsic apoptotic pathway. scialert.netscialert.net Furthermore, F2A treatment led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. scialert.netscialert.net

Similarly, furanodienone, a sesquiterpene with a furan ring, was found to induce G0/G1 cell cycle arrest and trigger apoptosis in A549 lung cancer cells. nih.gov This process involved the upregulation of apoptotic proteins like Bax and Bad and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis by pyrrolidine (B122466) derivatives can also be associated with mitochondrial damage and the subsequent release of cytochrome c into the cytosol, which triggers the apoptotic cascade. nih.gov

Antioxidant Properties and Radical Scavenging Activity

No published research was identified that investigates the antioxidant or radical scavenging capabilities of this compound.

While research exists on the biological activities of the broader classes of furan-containing compounds and pyrrolidinone derivatives, this information does not pertain specifically to this compound and has been excluded as per the instructions. Further experimental research would be required to determine the biological profile of this specific compound.

Antiviral Activity

The furan and pyrrolidine moieties are present in various compounds investigated for their antiviral properties. ijabbr.comijabbr.com Research into derivatives containing these scaffolds suggests potential mechanisms for inhibiting viral pathogens.

Compounds featuring furan or pyrrolidine rings have been explored for their ability to inhibit the replication of viruses such as Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis C Virus (HCV). For instance, nucleoside analogs incorporating similar heterocyclic systems have been assessed for their antiviral effects. doi.orgnih.gov Azvudine (FNC), a cytidine (B196190) analog, was initially developed and evaluated against HCV and later investigated for HIV-1. doi.org The active triphosphate form of such analogs can be incorporated by viral polymerases like HIV-1 reverse transcriptase (RT) and HCV RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication. doi.orgnih.gov

The furan scaffold itself is found in numerous compounds with a broad range of biological activities, including antiviral effects. ijabbr.comijabbr.com Furan-carboxamide derivatives, for example, have been identified as novel inhibitors of the lethal H5N1 influenza A virus, appearing to block viral replication at an early stage. researchgate.net This suggests that the furan ring can serve as a valuable component in the design of new antiviral agents.

Related Compound ClassVirus TargetMechanism of Inhibition
Nucleoside Analogs HIV-1, HCVIncorporation by viral polymerases (RT, RdRp) causing chain-termination. doi.orgnih.gov
Furan-carboxamide derivatives Influenza A (H5N1)Inhibition of early-stage viral replication. researchgate.net

The specific targeting of viral proteins is a key strategy in antiviral drug development. While data on this compound is not available, related structures have been shown to interact with crucial viral proteins.

HIV-1 Envelope Glycoproteins: Some compounds developed as HIV-1 entry inhibitors target the envelope glycoprotein (B1211001) gp120. nih.gov These antagonists prevent the virus from attaching to host cells. Research has shown that some gp120 antagonists can also inhibit HIV-1 reverse transcriptase, demonstrating a dual-inhibitory activity. nih.gov This highlights the potential for heterocyclic compounds to interact with key HIV structural and enzymatic proteins.

HCV Non-structural Protein 5A (NS5A): The HCV NS5A protein is a multifunctional phosphoprotein essential for viral genome replication and virion assembly, making it a prime target for direct-acting antivirals. nih.govplos.org NS5A inhibitors are a key component of modern HCV therapy. plos.orgnih.gov These inhibitors can block the formation of the viral replicase complex. plos.org The NS5A protein interacts with numerous cellular and viral factors, and small-molecule inhibitors have been developed to disrupt these interactions. nih.govplos.org For instance, the cellular protein G protein pathway suppressor 2 (GPS2) has been shown to interact with NS5A and is required for efficient HCV replication. plos.org Compounds that interfere with the NS5A protein complex represent a significant area of antiviral research. nih.gov

Neuroactive Compound Research (Non-Clinical Focus)

The pyrrolidin-2-one structure is a core component of the racetam family of drugs, which are investigated for their nootropic or cognitive-enhancing effects. This has led to conceptual research into the neuroactive potential of other pyrrolidin-2-one derivatives.

The five-membered pyrrolidine ring is a versatile scaffold used by medicinal chemists to develop compounds for treating central nervous system (CNS) diseases. nih.govnih.gov The non-planar, three-dimensional structure of the pyrrolidinone ring allows it to effectively explore the pharmacophore space of biological targets within the CNS. nih.govnih.gov

Conceptually, compounds containing the pyrrolidin-2-one scaffold may modulate neurotransmitter systems. Although the precise mechanisms of many anticonvulsant drugs are not fully understood, many are known to interact with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs) in the CNS, thereby influencing neuronal excitability. nih.gov Derivatives of pyridazin-3-one containing a furan moiety have been evaluated for antidepressant effects in preclinical models, which are believed to be related to the modulation of neurotransmitters. researchgate.net Given that the pyrrolidin-2-one core is central to nootropic agents that are known to influence cholinergic and glutamatergic systems, it is plausible that this compound could conceptually interact with various neurotransmitter pathways. However, this remains a topic for future non-clinical investigation.

Mechanism of Action at the Molecular and Cellular Level

The potential biological activity of this compound is fundamentally based on the physicochemical properties of its constituent rings and their ability to interact with biological macromolecules.

The pyrrolidine and furan scaffolds can engage in a variety of non-covalent and potentially covalent interactions with biological targets like proteins and nucleic acids.

Protein Interactions: The pyrrolidine ring's stereochemistry and three-dimensional shape are crucial for its interaction with the specific binding sites of proteins. nih.govnih.gov The spatial orientation of substituents on the ring can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov The nitrogen atom in the pyrrolidine ring also confers basicity, allowing for ionic interactions. nih.gov The furan ring is an electron-rich aromatic system capable of engaging in π-π stacking, hydrophobic, and hydrogen bond interactions with amino acid residues in a protein's active site. ijabbr.comijabbr.com

Nucleic Acid Interactions: The furan moiety has been used as a tool to study the interactions between molecules and nucleic acids. Furan-modified peptide nucleic acids (PNAs) have been designed to form interstrand crosslinks with DNA upon activation. researchgate.net This methodology leverages the reactivity of the furan ring to form covalent bonds with nucleobases, particularly those with exocyclic amino groups. researchgate.net Such studies demonstrate that the furan scaffold can be positioned to interact directly with the functional groups of DNA and RNA bases. rsc.orgnih.gov

ScaffoldPotential Molecular InteractionsBiological Target Examples
Pyrrolidine-2-one Hydrogen bonding, hydrophobic interactions, stereospecific binding. nih.govnih.govEnzyme active sites, receptor binding pockets. nih.gov
Furan π-π stacking, hydrophobic interactions, hydrogen bonding, covalent bond formation (cross-linking). ijabbr.comresearchgate.netrsc.orgProtein surfaces, DNA/RNA nucleobases. researchgate.netrsc.org

Modulation of Signal Transduction Pathways

Following a comprehensive review of scientific literature and research databases, no specific studies detailing the modulation of signal transduction pathways by the compound this compound were identified. Publicly available research does not currently provide data on the effects of this specific molecule on cellular signaling cascades, such as the MAPK, PI3K/Akt, NF-κB, or other related pathways.

While the broader classes of furan and pyrrolidinone derivatives have been investigated for a variety of biological activities, including anti-inflammatory and anticancer effects which are often mediated through the modulation of signal transduction, this specific information is not available for this compound itself. ijabbr.comnih.gov Research on structurally related compounds, such as 1-(Furan-2-ylmethyl)pyrrolidine-based derivatives, has shown inhibition of the ST2/IL-33 signaling axis, which can impact downstream pathways like NF-κB; however, these findings pertain to molecules with different structural features and cannot be directly attributed to this compound. nih.gov

Consequently, there are no detailed research findings or data tables to present regarding the specific molecular mechanisms and modulation of signal transduction pathways for this compound. Further experimental investigation, including in vitro cell-based assays and in silico molecular docking studies, would be required to elucidate the activity of this compound.

Structure Activity Relationship Sar Studies and Pharmacophore Modeling

Systematic Structural Modifications and Their Impact on Biological Activity

To understand how different parts of the 5-(furan-2-yl)pyrrolidin-2-one scaffold contribute to its biological effects, researchers have synthesized and tested numerous derivatives. These modifications typically focus on three key areas: the furan (B31954) moiety, the pyrrolidin-2-one ring, and the nitrogen atom of the pyrrolidinone ring.

The furan ring is a critical component of the molecule's pharmacophore. Modifications often involve adding substituents at the 5-position of the furan ring, which is attached to the pyrrolidinone core. Studies on related structures, such as 5-aryl-furan-2-carboxamides, have shown that the nature of the substituent at this position dramatically influences activity. For instance, in a series of urotensin-II receptor antagonists, substituting the 5-position of the furan ring with various aryl groups led to the identification of a 3,4-difluorophenyl analog as a highly potent antagonist. nih.gov This suggests that electron-withdrawing groups on an aryl substituent at this position can enhance potency.

Further investigations into derivatives where the furan ring is substituted at the 5-position with a nitrophenyl group have been conducted in the context of ST2 (Suppression of Tumorigenicity 2) inhibitors. nih.govnih.gov These studies highlight that substitutions on the furan ring are a key area for modulating biological activity. Similarly, research on 5-(4-chlorophenyl)furan derivatives has led to the discovery of potent tubulin polymerization inhibitors, indicating that a substituted phenyl group at the 5-position of the furan can confer significant anticancer activity. nih.gov

Table 1: Impact of Substitutions on the Furan Moiety of Related Compounds

Core StructureSubstituent at Furan C5-PositionObserved ActivityReference
5-Aryl-furan-2-carboxamide3,4-difluorophenylPotent urotensin-II receptor antagonist (IC50 = 6 nM) nih.gov
1-(Furan-2-ylmethyl)pyrrolidine2-NitrophenylST2 Inhibition nih.gov
Furan derivative4-ChlorophenylPotent tubulin polymerization inhibition nih.gov

The pyrrolidin-2-one (or 5-oxopyrrolidine) ring is another key area for structural modification. Its integrity and substitution pattern are crucial for activity. For example, in the development of ST2 inhibitors based on a 1-(furan-2-ylmethyl)pyrrolidine scaffold, substitutions at the C2 position of the pyrrolidine (B122466) ring with groups like 4-methoxyphenyl (B3050149) or 4-bromophenyl were explored. nih.gov These modifications directly impact the molecule's interaction with its target.

The position of the furan substituent on the pyrrolidinone ring is also critical. A comparative analysis of related compounds shows that shifting the furan from the 5-position to the 4-position, as in 4-(furan-2-yl)-5-methylpyrrolidin-2-one, creates a distinct analog. vulcanchem.com The introduction of a methyl group at the 5-position in this analog highlights another avenue for modification. vulcanchem.com Furthermore, the stereochemistry at the chiral center created by the C5-substituent is significant, as different stereoisomers often exhibit varying biological activities. vulcanchem.com Studies on pyrrolidinone-based hydrazone derivatives have also confirmed the pyrrolidin-2-one moiety as a unique and valuable structural component for designing agents with antibacterial, antioxidant, and anticancer activities. nih.gov

The nitrogen atom of the lactam ring offers a prime site for introducing diversity. In many analogs, this nitrogen is substituted with various groups to explore new interactions with biological targets and to modify the physicochemical properties of the compound. For instance, in the pursuit of ST2 inhibitors, the nitrogen atom of the pyrrolidine ring was substituted with a furan-2-ylmethyl group, which was essential for the observed activity. nih.govnih.gov

In other studies focusing on 5-oxopyrrolidine derivatives, the nitrogen was part of a 1-(4-acetamidophenyl) group. nih.gov Subsequent modification of the acetamide (B32628) to a free amino group was found to be important for anticancer activity against A549 human lung adenocarcinoma cells, demonstrating the significance of this position for achieving selective cytotoxicity. nih.gov

Table 2: Effect of Nitrogen and Pyrrolidinone Ring Substitutions

Compound SeriesModification SiteSubstituentImpact on ActivityReference
ST2 InhibitorsPyrrolidine NitrogenFuran-2-ylmethylEssential for ST2 inhibition nih.govnih.gov
Anticancer AgentsPyrrolidinone Nitrogen4-Aminophenyl (from 4-acetamidophenyl)Enhanced anticancer activity nih.gov
ST2 InhibitorsPyrrolidine C2-Position4-Methoxyphenyl or 4-BromophenylModulates target interaction nih.gov
Related PyrrolidinonesPyrrolidinone C5-PositionMethyl groupCreates a distinct analog vulcanchem.com

Identification of Key Pharmacophoric Features for Desired Activity

A pharmacophore model is an abstract representation of the key molecular features necessary for a specific biological activity. Based on SAR studies, a hypothetical pharmacophore for this compound derivatives can be proposed. The essential features likely include:

The Furan Ring: The oxygen atom can act as a hydrogen bond acceptor, and the aromatic ring itself can engage in π-π stacking interactions.

The Pyrrolidin-2-one Lactam: The carbonyl oxygen is a potent hydrogen bond acceptor, while the lactam nitrogen can be a hydrogen bond donor (if unsubstituted) or a point for attaching other functional groups.

The Linker and Relative Orientation: The covalent bond connecting the C5 of the pyrrolidinone and C2 of the furan establishes a specific spatial relationship between the two rings, which is critical for fitting into a target's binding site.

Substituent Features: Specific substituents on the furan or pyrrolidinone rings introduce additional interaction points, such as hydrogen bond donors/acceptors or hydrophobic regions, that fine-tune the molecule's activity. For example, the nitro group in some ST2 inhibitors or the halogen atoms in tubulin inhibitors serve as key interacting elements. nih.govnih.gov

Molecular docking studies on related compounds, such as pyrrolopyrimidine derivatives, have helped to visualize these interactions at an atomic level, confirming the importance of specific hydrogen bonds and hydrophobic contacts within the active sites of enzymes like COX-2. tandfonline.com

Design Principles for Enhanced Efficacy and Selectivity

The insights gained from SAR and pharmacophore modeling provide a rational basis for designing improved analogs. Key principles for enhancing the efficacy and selectivity of this compound-based compounds include:

Optimizing Furan Substitution: As shown with 5-aryl-furan derivatives, strategically placing electron-withdrawing groups like fluorine on an aryl substituent at the furan's 5-position can significantly boost potency. nih.gov This approach can be used to tune the electronic properties of the furan ring for optimal target engagement.

Exploiting Stereochemistry: Since the C5 of the pyrrolidinone is a chiral center, synthesis should be stereoselective to produce the more active enantiomer, thereby increasing efficacy and potentially reducing off-target effects. vulcanchem.com

Modulating Physicochemical Properties: Modifications, particularly at the pyrrolidinone nitrogen, can be used to improve metabolic stability and pharmacokinetic profiles. For example, cyclizing a dimethyl amine group into a pyrrolidine or piperidine (B6355638) ring was shown to improve the stability of certain ST2 inhibitors in liver microsomes. nih.gov

Structure-Guided Design: Utilizing computational tools like molecular docking, as demonstrated in studies of tyrosinase inhibitors and tubulin binders, allows for the pre-screening of virtual compounds. nih.govrsc.org This helps prioritize the synthesis of derivatives that are most likely to have high binding affinity and the desired biological effect.

By applying these principles, the this compound scaffold can be systematically optimized to develop next-generation therapeutic agents with enhanced potency, selectivity, and drug-like properties.

Chemical Transformations and Derivatization Strategies for 5 Furan 2 Yl Pyrrolidin 2 One

Formation of Complex Hybrid Molecules and Conjugates

The derivatization of 5-(furan-2-yl)pyrrolidin-2-one is a key strategy for developing complex molecular structures. This involves its integration into larger frameworks and conjugation with other heterocyclic systems, thereby expanding its structural diversity and potential utility.

Incorporation into Spirooxindole Frameworks

A significant area of chemical exploration for pyrrolidinone derivatives involves their incorporation into spirooxindole frameworks. Spirooxindoles are a class of compounds with a spirocyclic junction at the C3 position of an oxindole (B195798) ring. Multicomponent reactions (MCRs) are a powerful tool for the synthesis of these complex structures. researchgate.net

One of the most effective methods for constructing spiropyrrolidinyl oxindoles is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin (B1672199) derivative with an α-amino acid. This ylide then reacts with a dipolarophile to form the spiropyrrolidine ring. In the context of this compound, related furan-containing chalcones can act as the dipolarophile in these cycloaddition reactions. nih.gov

For instance, a series of novel spirooxindoles incorporating a furan (B31954) moiety have been synthesized via a [3+2] cycloaddition reaction. nih.govacs.org This one-pot, three-component reaction utilizes substituted isatins, α-amino acids, and a furan-containing chalcone (B49325) as the dipolarophile. nih.govresearchgate.net The reaction proceeds with high regio- and stereoselectivity, yielding complex spirooxindoles with multiple contiguous stereocenters. nih.govrsc.org Various catalysts, including silver catalysts, have been shown to effectively promote this transformation. rsc.orgrsc.org The resulting spirooxindole-pyrrolidine hybrids are of significant interest in medicinal chemistry. researchgate.net

Table 1: Examples of Reagents for Spirooxindole Synthesis

Isatin DerivativeAmino AcidDipolarophile (Furan-containing)CatalystResulting FrameworkReference
Substituted IsatinsL-Proline(E)-3-arylidene-1-methyl-pyrrolidine-2,5-dionesNot specifiedSpiropyrrolizidine-oxindole nih.gov
IsatinSarcosine(E)-3-(2,4-dichlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-oneNot specifiedSpiropyrrolidine-oxindole uevora.pt
Substituted IsatinsPrimary α-amino acid estersChalconesSilver catalystSpiropyrrolidine oxindole rsc.org
N-alkylisatinsNot specifiedKeto-enaminones and isothiocyanatesNot specifiedFunctionalized spirooxindole researchgate.net
Isatins(2S,3aS,7aS)-octahydroindole-2-carboxylic acid(E)-3-(2-nitrovinyl)-indolesCatalyst-freePolycyclic pyrrolidine-fused spirooxindole nih.gov

Conjugation with Other Heterocyclic Systems (e.g., Imidazoles, Thiazoles, Thiadiazoles, Triazoles)

The conjugation of this compound with other heterocyclic systems is a valuable strategy for creating novel hybrid molecules. The resulting conjugates often exhibit unique properties arising from the combination of the individual heterocyclic rings.

Imidazoles and Thiazoles: The synthesis of molecules containing both furan and imidazole (B134444) or thiazole (B1198619) rings is an active area of research. For example, carbothioamides derived from a furan imidazolyl ketone can be reacted with various reagents to produce 1,3-thiazole derivatives. nih.gov This demonstrates a viable synthetic route to link furan-imidazole scaffolds with thiazole rings. The thiazole ring itself is a versatile moiety used in the development of various biologically active agents. nih.gov

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is another important heterocycle that can be conjugated with furan-containing structures. vulcanchem.comjmchemsci.com Thiadiazole derivatives are known to possess a wide range of biological activities. oaji.netisres.org Synthetic methods are available to produce molecules that incorporate both a furan and a thiadiazole ring, such as 2-(furan-2-yl)-5-[(pyrrolidin-3-yl)methyl]-1,3,4-thiadiazole. molport.com

Triazoles: The 1,2,3-triazole ring has become a popular linker in medicinal chemistry due to its favorable chemical properties and the efficiency of its formation via "click chemistry". nih.govresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and selective reaction for the synthesis of 1,2,3-triazoles. nih.govresearchgate.net This methodology can be readily applied to conjugate this compound with other molecules. By introducing an azide (B81097) or alkyne functionality onto the pyrrolidinone or furan ring, it can be "clicked" with a complementary functionalized binding partner to form a stable triazole-linked conjugate. birmingham.ac.uk

Table 2: Heterocyclic Systems for Conjugation

Heterocyclic SystemKey FeaturesSynthetic StrategyReference
ImidazoleAcidic proton on the nitrogen atom.Reaction of furan imidazolyl ketone derivatives. nih.gov
ThiazoleReactive C-2 proton.Reaction of carbothioamides with hydrazonyl chlorides or chloroacetone. nih.gov
ThiadiazoleCan exist in tautomeric forms (thiol or thione).Synthesis from thiosemicarbazide (B42300) precursors. oaji.netisres.org
TriazoleFormed via highly efficient "click chemistry".Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.netbirmingham.ac.uk

Peptide and Protein Conjugation through Advanced Chemical Linkages

While direct examples involving this compound are not extensively documented, the principles of bioconjugation chemistry can be applied to this molecule. Advanced chemical linkages, such as those formed by click chemistry, are well-suited for conjugating small molecules to peptides and proteins. nih.gov

The copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) is a prime example of a bioorthogonal reaction that can be used for this purpose. nih.gov To achieve this, either the this compound molecule or the peptide/protein would need to be functionalized with an azide or a terminal alkyne. The subsequent click reaction proceeds with high efficiency and selectivity in aqueous media, making it suitable for biological applications. nih.gov This approach allows for the site-specific attachment of the furan-pyrrolidinone moiety to a biomolecule, which can be useful for a variety of applications.

Functionalization of the Pyrrolidinone and Furan Rings

The pyrrolidinone and furan rings of this compound offer multiple sites for functionalization, allowing for the regioselective introduction of various substituents and the potential for conversion into other cyclic systems.

Regioselective Introduction of Functional Groups

Furan Ring: The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. nowgonggirlscollege.co.in These reactions preferentially occur at the C5 position (alpha to the oxygen atom) due to the greater stabilization of the cationic intermediate. quora.comscribd.comyoutube.com If the C5 position is already substituted, electrophilic attack will then occur at the C2 position. nowgonggirlscollege.co.in Common electrophilic substitution reactions for furans include nitration, sulfonation, halogenation, and Friedel-Crafts acylation. scribd.com The regioselectivity of these reactions allows for the controlled introduction of functional groups onto the furan ring of this compound. However, the furan ring is also known to be sensitive to strong acids, which can lead to ring-opening or polymerization. nih.gov Therefore, reaction conditions must be carefully chosen.

Pyrrolidinone Ring: The pyrrolidinone ring contains a lactam functionality, which presents several opportunities for functionalization. The nitrogen atom of the lactam can be N-alkylated or N-acylated. Additionally, the methylene (B1212753) groups adjacent to the carbonyl and the nitrogen atom can potentially be functionalized, although this is generally less facile than reactions on the furan ring.

Conversions to Other Cyclic Systems

The pyrrolidinone and furan rings can, under certain conditions, be converted into other cyclic systems.

Pyrrolidinone Ring: The pyrrolidinone ring can undergo ring-opening reactions, for example, through hydrolysis of the lactam bond to yield a γ-amino acid derivative. Ring contraction of larger ring systems, such as piperidines, can also lead to the formation of pyrrolidin-2-ones. rsc.org While not a direct conversion of the existing ring, this highlights the chemical relationship between these cyclic structures.

Furan Ring: The furan ring can participate in Diels-Alder reactions, where it can act as a diene. This reaction can be used to construct bicyclic systems. Furthermore, there are methods for the ring expansion of furans to form other heterocyclic or carbocyclic systems, although these often require specific substrates and reaction conditions. The furan ring's susceptibility to acid-induced transformations can also lead to rearrangements and the formation of different cyclic structures. nih.gov

Synthesis of Precursors and Intermediates for Further Chemical Synthesis

The strategic location of two distinct heterocyclic moieties—a furan ring and a pyrrolidin-2-one (γ-lactam) ring—within the structure of this compound makes it a versatile scaffold for the synthesis of a wide array of more complex molecular architectures. The inherent reactivity of each ring system can be selectively exploited to generate valuable precursors and intermediates for applications in medicinal chemistry and materials science. Chemical transformations can be directed at the furan nucleus, the lactam ring, or both, providing multiple pathways for derivatization.

Key derivatization strategies focus on modifying the electronic and structural properties of the furan ring through reactions such as hydrogenation and cycloaddition, or by altering the lactam functionality via N-alkylation, reduction, or ring-opening. These transformations yield intermediates like saturated heterocycles, bicyclic adducts, and linear amino acids, which serve as building blocks for novel compounds.

Transformations Involving the Furan Ring

The furan ring in this compound is an electron-rich diene system, making it susceptible to various transformations that can be used to generate saturated rings or complex polycyclic systems.

Catalytic Hydrogenation

One of the most fundamental transformations of the furan moiety is its complete reduction to a tetrahydrofuran (B95107) (THF) ring. The catalytic hydrogenation of this compound yields 5-(tetrahydrofuran-2-yl)pyrrolidin-2-one. This reaction effectively removes the aromaticity and planarity of the furan system, resulting in a flexible, saturated five-membered ether. Such transformations are typically achieved using heterogeneous catalysts, such as platinum or palladium on carbon, under a hydrogen atmosphere. The resulting saturated analogue can be a precursor for compounds where the rigid furan ring is undesirable, and a more flexible, drug-like scaffold is preferred. The hydrogenation of furan rings is a well-established method for producing valuable intermediates like 2,5-bis-(hydroxymethyl)furan from 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgresearchgate.net

Diels-Alder [4+2] Cycloaddition

The conjugated diene system of the furan ring allows it to participate in Diels-Alder reactions with various dienophiles, particularly those that are electron-deficient. quora.com This [4+2] cycloaddition reaction provides a direct route to forming 7-oxabicyclo[2.2.1]heptene derivatives. These bicyclic adducts are highly valuable as rigid conformational scaffolds and as intermediates for further synthesis. The oxo-bridge can be subsequently cleaved under various conditions to yield substituted cyclohexene (B86901) or cyclohexane (B81311) derivatives, which are otherwise challenging to synthesize stereoselectively. quora.com This strategy opens a pathway to diverse carbocyclic and heterocyclic structures from a single furan-containing precursor.

The general scheme for these potential transformations is outlined in the table below, illustrating the conversion of the parent compound into key intermediates.

Starting MaterialTransformationPotential Intermediate
This compoundCatalytic Hydrogenation5-(Tetrahydrofuran-2-yl)pyrrolidin-2-one
This compoundDiels-Alder Reaction7-Oxabicyclo[2.2.1]heptene derivative
This compoundOxidative Ring Opening4-amino-7-oxo-oct-5-enoic acid

Transformations of the Pyrrolidin-2-one Ring

The γ-lactam portion of the molecule offers several handles for chemical modification, including reactions at the nitrogen atom, reduction of the carbonyl group, and hydrolytic ring-opening.

N-Substitution Reactions

The secondary amine within the lactam ring is a nucleophilic center that can readily undergo N-alkylation, N-acylation, or N-arylation. These reactions are crucial for introducing a wide range of functional groups and for building molecular diversity. For instance, N-alkylation with various alkyl halides under basic conditions can be used to synthesize libraries of N-substituted derivatives. This position is often targeted in drug design to modulate properties such as solubility, metabolic stability, and target-binding affinity.

Reduction of the Lactam Carbonyl

The amide carbonyl of the pyrrolidin-2-one ring can be reduced to a methylene group to afford the corresponding 5-(furan-2-yl)pyrrolidine. This transformation converts the lactam into a substituted pyrrolidine (B122466), a common scaffold in many biologically active compounds and alkaloids. researchgate.net Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes are typically employed for this purpose. The resulting pyrrolidine derivative serves as a precursor for more complex alkaloids, including those with a pyrrolizidine (B1209537) core structure, which can be formed through subsequent intramolecular cyclization strategies. nih.govneu.edu.tr

Lactam Ring-Opening

Hydrolysis of the γ-lactam ring under either acidic or basic conditions leads to the formation of 4-amino-4-(furan-2-yl)butanoic acid. This ring-opening reaction transforms the cyclic amide into a linear gamma-amino acid, a bifunctional molecule containing both a carboxylic acid and a primary amine. Such intermediates are valuable in peptide synthesis, as monomers for polyamide synthesis, or as precursors for the synthesis of other heterocyclic systems.

The following table summarizes the potential precursors that can be generated through modifications of the pyrrolidin-2-one ring.

Starting MaterialTransformationPotential Intermediate
This compoundN-AlkylationN-Alkyl-5-(furan-2-yl)pyrrolidin-2-one
This compoundCarbonyl Reduction5-(Furan-2-yl)pyrrolidine
This compoundHydrolysis (Ring-Opening)4-Amino-4-(furan-2-yl)butanoic acid

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Methodologies for Diversification

Future research will likely focus on creating diverse libraries of 5-(Furan-2-yl)pyrrolidin-2-one derivatives for screening. While foundational syntheses exist, the development of novel, efficient, and stereoselective methodologies is a key academic pursuit. Advanced strategies could enable the systematic modification of both the furan (B31954) and pyrrolidinone rings.

Key areas for methodological development include:

Multi-component Reactions: Designing one-pot syntheses that combine three or more starting materials to rapidly generate molecular complexity and produce novel derivatives. nih.gov

Asymmetric Catalysis: Developing catalytic systems to control the stereochemistry at the C5 position of the pyrrolidinone ring, which is crucial for stereospecific interactions with biological targets.

Late-Stage Functionalization: Creating methods to selectively modify the furan or pyrrolidinone rings on the pre-formed scaffold. This could involve C-H activation or selective halogenation followed by cross-coupling reactions to introduce a variety of substituents.

Cycloaddition Reactions: Employing strategies like the [3+2] cycloaddition of azomethine ylides to construct highly substituted and complex spiro-pyrrolidine systems, which can be valuable for exploring new chemical space. nih.gov

Synthetic StrategyDescriptionPotential Outcome
Multi-component ReactionsOne-pot synthesis combining multiple starting materials.Rapid generation of a diverse library of complex derivatives.
Asymmetric CatalysisUse of chiral catalysts to control stereochemistry.Access to specific stereoisomers for studying biological activity.
Late-Stage FunctionalizationModification of the core scaffold in later synthetic steps.Efficient creation of analogues without re-synthesis from scratch.
[3+2] CycloadditionReaction to form five-membered rings.Synthesis of novel spiro-pyrrolidine derivatives with unique 3D shapes. nih.gov

Advanced Spectroscopic Characterization of Complex Derivatives

As more complex derivatives of this compound are synthesized, particularly those with multiple stereocenters, advanced spectroscopic techniques will be essential for their unambiguous characterization.

Future research in this area would involve:

Multidimensional NMR Spectroscopy: Routine use of 2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivity and NOESY/ROESY to determine the relative stereochemistry of substituents on the pyrrolidinone ring.

X-Ray Crystallography: Obtaining single-crystal X-ray structures of key derivatives to provide definitive proof of their absolute and relative stereochemistry. mdpi.com This is particularly important for establishing structure-activity relationships on a firm structural foundation.

Vibrational Spectroscopy: Utilizing detailed IR and Raman spectroscopy to probe the electronic effects of different substituents on the furan ring and the lactam group of the pyrrolidinone. mdpi.com

High-Resolution Mass Spectrometry (HRMS): This technique is fundamental for confirming the elemental composition of newly synthesized compounds. psecommunity.org

Integration of Multiscale Computational Approaches for Deeper Understanding

Computational chemistry offers powerful tools to predict the properties of this compound derivatives and guide experimental work. An integrated computational and experimental approach can accelerate the research process.

Potential computational studies include:

Density Functional Theory (DFT): Calculations to determine optimized molecular geometries, electronic properties (such as HOMO-LUMO energy levels), and predict spectroscopic data (NMR, IR) to aid in the characterization of new compounds. ajchem-b.comnih.gov DFT can also be used to study reaction mechanisms for novel synthetic methodologies.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding poses of derivatives within the target's active site. nih.gov Subsequent molecular dynamics simulations can then assess the stability of these interactions and estimate binding free energies, providing a rationale for observed biological activity.

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of active and inactive compounds is generated, QSAR models can be built to correlate specific molecular features (e.g., electronic, steric, and hydrophobic properties) with biological activity, guiding the design of more potent analogues. frontiersin.org

Computational MethodApplicationResearch Goal
Density Functional Theory (DFT)Calculation of electronic structure, geometry, and spectroscopic properties. ajchem-b.comnih.govTo understand molecular stability, reactivity, and aid in structural characterization.
Molecular DockingPrediction of binding modes of a molecule to a biological target. nih.govTo generate hypotheses about the mechanism of action and guide lead optimization.
Molecular Dynamics (MD)Simulation of the movement of atoms and molecules over time.To assess the stability of ligand-protein complexes and refine binding poses.
QSARStatistical modeling of the relationship between chemical structure and biological activity.To identify key molecular features for activity and predict the potency of new designs. frontiersin.org

Target Identification and Validation for Biological Activities

A critical area of future academic research is to identify and validate the specific molecular targets through which derivatives of this compound exert their biological effects. This moves beyond simple screening to understanding the mechanism of action.

Methodologies for target identification include:

Affinity-Based Proteomics: Immobilizing a bioactive derivative on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

Functional Genomics: Using techniques like CRISPR-Cas9 or RNA interference (RNAi) screens to identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway. wjbphs.comwjbphs.com

Computational Target Prediction: Employing inverse docking algorithms that screen a library of known protein structures to identify potential binding targets for a given small molecule.

Once a potential target is identified, validation is crucial. This involves confirming that modulating the target protein directly (e.g., with genetic tools) phenocopies the effect of the compound and that the compound directly engages the target in cellular systems. wjbphs.com

Exploration of Structure-Activity Relationships in Emerging Biological Areas

Systematic exploration of structure-activity relationships (SAR) is fundamental to developing potent and selective chemical probes for academic research. By creating focused libraries of this compound analogues, researchers can probe how structural modifications influence biological activity. For instance, studies on related 1-(Furan-2-ylmethyl)pyrrolidine-based compounds have served as inhibitors for Suppression of Tumorigenicity 2 (ST2). nih.gov

Key SAR questions to explore include:

The impact of substituents on the furan ring (e.g., at the 5-position) on potency and selectivity.

The role of substituents on the pyrrolidinone ring, including at the nitrogen atom and the C3 and C4 positions.

The influence of stereochemistry at the C5 position of the pyrrolidinone ring on biological activity, as enantiomers often have different pharmacological profiles. nih.gov

These SAR studies can reveal the key molecular interactions responsible for a compound's activity and guide the rational design of improved derivatives for use as research tools. csic.es

Contribution to Chemical Biology and Drug Discovery Research (at the academic, non-clinical stage)

The this compound scaffold is a promising starting point for academic drug discovery programs. Both furan and pyrrolidine (B122466) moieties are present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ijabbr.comnih.govresearchgate.net The pyrrolidin-2-one structure is a known GABA analogue, suggesting potential applications in neuroscience for targeting neurological and neuropsychiatric disorders. researchgate.net

Future academic research could focus on developing derivatives as:

Chemical Probes: Optimized, potent, and selective compounds used to study the function of a specific biological target or pathway in a cellular or organismal context.

Lead Compounds: Molecules that demonstrate promising activity in initial biological screens and serve as the starting point for more extensive medicinal chemistry optimization programs.

Tool Compounds for Phenotypic Screening: Using derivatives in high-content imaging or other phenotypic assays to identify compounds that induce a desired biological state (e.g., reversing a disease phenotype in a cell model) without prior knowledge of the molecular target.

Application in Materials Science or Chemical Sensing (Exploratory)

Beyond biological applications, the structural and electronic features of this compound suggest exploratory potential in materials science and chemical sensing.

Possible research directions include:

Polymer Chemistry: The compound could be functionalized with polymerizable groups (e.g., vinyl or acrylate (B77674) moieties) and incorporated as a monomer into polymers. The polar lactam and furan groups could impart unique properties to the resulting material, such as altered thermal stability, dielectric constant, or surface adhesion.

Coordination Chemistry: The oxygen and nitrogen atoms in the molecule could act as ligands for metal ions. This could lead to the development of novel coordination polymers or metal-organic frameworks (MOFs) where the compound serves as a structural linker.

Chemical Sensing: Derivatives could be designed to act as chemosensors. For example, by attaching a fluorophore, the binding of a specific analyte (e.g., a metal ion or another small molecule) to the furan-pyrrolidinone core could induce a change in fluorescence. Following the example of other pyrrolidine-containing MOFs used for gas sensing, materials incorporating this scaffold could be explored for the detection of volatile organic compounds. mdpi.com Similarly, materials based on related pyrrolidinone structures have been investigated for their gas-sensing capabilities. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Furan-2-yl)pyrrolidin-2-one and its derivatives?

  • Methodological Answer :

  • Natural Isolation : The compound and its analogs (e.g., 1-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-2-one) have been isolated from Morus alba (mulberry) using ethanol extraction followed by chromatographic separation .
  • Chemical Synthesis :
  • Tosylation : 5-(Tosyloxymethyl)pyrrolidin-2-one derivatives can be synthesized via reactions with tosyl chloride in chloroform/acetonitrile mixtures, as demonstrated in palladium-catalyzed systems .
  • Propargylation : Alkynyl side chains can be introduced using propargyl bromides under basic conditions (e.g., K2_2CO3_3) .
  • Cyclization : Base-assisted cyclization of hydroxy-pyrrol-2-ones with aryl amines or phenols yields substituted analogs (46–63% yields) .

Q. How is structural characterization of this compound typically performed?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the pyrrolidinone ring and furan substituents. For example, 1H^{1}\text{H} NMR of 5-(4-chlorophenyl)-pyrrol-2-one derivatives shows distinct peaks for aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 170–175 ppm) .
  • FTIR : Carbonyl stretches (C=O) appear at ~1680–1720 cm1^{-1}, while furan C-O-C vibrations are observed at ~1010–1060 cm1^{-1} .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+^+ for C9_9H9_9NO3_3: m/z 180.0655) .

Q. What natural sources or biological systems produce this compound analogs?

  • Methodological Answer :

  • Plant Sources : Mulberry (Morus alba) is a known source, where the compound is isolated via ethanol extraction and column chromatography (silica gel, ethyl acetate/hexane eluents) .
  • Microbial Pathways : While not directly evidenced here, analogous pyrrolidinones are often biosynthesized via non-ribosomal peptide synthetases (NRPS) or polyketide synthase (PKS) pathways in fungi/bacteria.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for substituted this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (where feasible) to resolve ambiguities. For example, crystallographic data (e.g., CCDC entries) can confirm regiochemistry in fluorinated analogs .
  • Dynamic NMR : Use variable-temperature NMR to study conformational equilibria in flexible pyrrolidinone rings .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometries for comparison with experimental data .

Q. What strategies improve regioselectivity in functionalizing the pyrrolidin-2-one ring?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., tosyl groups on nitrogen) to direct substitution to the C-5 position .
  • Catalytic Control : Palladium catalysts (e.g., Pd(OAc)2_2) enable Suzuki-Miyaura cross-coupling at specific positions, as seen in bicyclic heterocycle synthesis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered carbonyl carbon .

Q. How can isotopic labeling (e.g., 14C^{14}\text{C}) be applied to study the metabolic fate of this compound?

  • Methodological Answer :

  • Synthesis of Labeled Analogs : React 5-(tosyloxymethyl)pyrrolidin-2-one with Na14CN^{14}\text{CN} in DMF to introduce 14C^{14}\text{C} at the methylene position .
  • Tracer Studies : Administer labeled compounds to model organisms and track metabolites via LC-MS/MS or autoradiography .

Data Contradictions and Optimization

Q. Why do cyclization reactions of hydroxy-pyrrol-2-ones yield variable outcomes (e.g., 46% vs. 63%)?

  • Methodological Answer :

  • Substrate Electronics : Electron-withdrawing groups (e.g., -NO2_2) on aryl amines lower nucleophilicity, reducing yields. Use electron-donating groups (e.g., -OMe) to enhance reactivity .
  • Steric Hindrance : Bulky substituents on the pyrrolidinone ring impede cyclization. Optimize by using smaller aryl groups or adjusting reaction time/temperature .

Analytical Challenges

Q. What analytical methods ensure purity of this compound in complex matrices?

  • Methodological Answer :

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. UV detection at 254 nm identifies furan/pyrrolidinone chromophores .
  • GC-MS : For volatile derivatives (e.g., methyl esters), compare retention indices and mass spectra with NIST database entries .

Structure-Activity Relationship (SAR) Studies

Q. How does substitution on the furan ring influence biological activity?

  • Methodological Answer :

  • Electron-Deficient Furan : Fluorination at C-5 (e.g., 5-fluoro-furan-2-yl) enhances metabolic stability and binding to enzymes like DNA methyltransferases .
  • Hydrophobic Substituents : Chlorine or methyl groups at C-4 improve membrane permeability, as seen in fluorinated pyridine analogs .

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